molecular formula C14H13N3O2 B14130626 3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 89246-31-1

3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14130626
CAS No.: 89246-31-1
M. Wt: 255.27 g/mol
InChI Key: LAOGMCCSYURDMT-UHFFFAOYSA-N
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Description

3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and indole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.

    Coupling of Indole and Pyrimidine Rings: The final step would involve coupling the indole and pyrimidine rings under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydropyrimidine compounds.

Scientific Research Applications

3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Possible applications in materials science or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Methylindole: Shares the indole moiety but lacks the pyrimidine ring.

    6-Methylpyrimidine-2,4-dione: Contains the pyrimidine ring but lacks the indole moiety.

    Indole-3-carboxaldehyde: Another indole derivative with different functional groups.

Uniqueness

The uniqueness of 3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione lies in its combined indole and pyrimidine structure, which may confer unique biological activities and chemical reactivity compared to its individual components.

Properties

CAS No.

89246-31-1

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-methyl-6-(1-methylindol-3-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H13N3O2/c1-16-8-10(9-5-3-4-6-12(9)16)11-7-13(18)17(2)14(19)15-11/h3-8H,1-2H3,(H,15,19)

InChI Key

LAOGMCCSYURDMT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C

Origin of Product

United States

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